molecular formula C9H13N3O B14629681 5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile CAS No. 55818-22-9

5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile

Cat. No.: B14629681
CAS No.: 55818-22-9
M. Wt: 179.22 g/mol
InChI Key: SBAZMUKGUFPJAD-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the penta-2,4-dienenitrile backbone: This can be achieved through a series of aldol condensations and dehydration reactions.

    Introduction of the dimethylamino group: This step might involve nucleophilic substitution reactions using dimethylamine.

    Formation of the methoxyimino group: This could be accomplished through the reaction of the corresponding aldehyde with methoxyamine under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Dimethylamine for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May be studied for its interactions with biological molecules.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Dimethylamino)-2-[(hydroxyimino)methyl]penta-2,4-dienenitrile
  • 5-(Dimethylamino)-2-[(ethoxyimino)methyl]penta-2,4-dienenitrile

Uniqueness

5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile is unique due to the presence of the methoxyimino group, which can impart different reactivity and properties compared to similar compounds with hydroxyimino or ethoxyimino groups.

Properties

CAS No.

55818-22-9

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

5-(dimethylamino)-2-(methoxyiminomethyl)penta-2,4-dienenitrile

InChI

InChI=1S/C9H13N3O/c1-12(2)6-4-5-9(7-10)8-11-13-3/h4-6,8H,1-3H3

InChI Key

SBAZMUKGUFPJAD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC=C(C=NOC)C#N

Origin of Product

United States

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